molecular formula C15H13FN2O2S B2584456 1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 134202-23-6

1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2584456
CAS No.: 134202-23-6
M. Wt: 304.34
InChI Key: IWZSZYVMDWJAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole” is a benzimidazole derivative . Benzimidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, general methods for the synthesis of imidazole derivatives involve the reaction of glyoxal, formaldehyde, and ammonia . Recent advances in the synthesis of substituted imidazoles have been highlighted .

Scientific Research Applications

Synthesis and Characterization

The compound 1-(4-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is involved in various synthetic processes and has been characterized through different methods. For instance, a related compound, 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, was synthesized from o-phenylenediamine and ethyl acetoacetate, with the reaction conditions optimized for yield, demonstrating the compound's potential for further chemical modifications and applications in synthesis and characterization studies (Huang Jin-qing, 2009).

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties, which are structurally similar to this compound, have shown significant antibacterial activities against rice bacterial leaf blight. This indicates the potential for these compounds to be developed into effective antibacterial agents for agricultural applications (Li Shi et al., 2015).

Antioxidant and Antimicrobial Activities

A series of benzimidazole derivatives, including 2-(4-fluorobenzyl)-1H-benzimidazole compounds, were synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds, specifically the oxadiazole and thiosemicarbazide derivatives, showed very good ABTS scavenging activities, indicating their potential as therapeutic agents with antioxidant properties (E. Menteşe, S. Ülker, B. Kahveci, 2015).

Nonlinear Optical Materials

1-(2,4-Difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole and its derivatives were synthesized and characterized, showing significant potential as non-linear optical (NLO) materials due to their high molecular hyperpolarizabilities and microscopic NLO behavior. This suggests the application of such compounds in the development of NLO devices (I. Manikandan, M. Perumal, K. Jayamoorthy, 2019).

Safety and Hazards

The safety data sheet for imidazole indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage fertility or the unborn child .

Future Directions

Benzimidazole derivatives, such as “1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole”, continue to be an active and attractive topic of medicinal chemistry due to their broad spectrum of bioactivities . Future research may focus on the development of novel and potent imidazole- and benzimidazole-containing drugs .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-methylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-21(19,20)15-17-13-4-2-3-5-14(13)18(15)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZSZYVMDWJAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.